molecular formula C19H29NO6 B5195720 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate

1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate

Cat. No. B5195720
M. Wt: 367.4 g/mol
InChI Key: CVUMLPSSSALCPW-UHFFFAOYSA-N
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Description

1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate, also known as EPEE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a piperidine derivative that has been synthesized through a specific method, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate involves its ability to inhibit acetylcholinesterase activity. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate have been extensively studied in scientific research. 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been found to have neuroprotective effects and to reduce oxidative stress in the brain. Additionally, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has been found to have anti-inflammatory properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has several advantages for lab experiments. It is relatively easy to synthesize and has high purity when synthesized using the optimized method. Additionally, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has been extensively studied in scientific research, which means that there is a significant amount of data available on its properties and effects. However, there are also limitations to using 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that need to be considered.

Future Directions

There are several future directions for research on 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate. One area of interest is the development of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate-based therapies for neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate and its potential off-target effects. Other potential areas of research include the development of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate-based antioxidants and anti-inflammatory agents. Overall, 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has significant potential for use in scientific research and the development of novel therapies for a range of diseases.

Synthesis Methods

The synthesis of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 4-ethylphenol with epichlorohydrin to form 2-(4-ethylphenoxy)ethyl chloride. This intermediate is then reacted with piperidine to form 1-(2-(4-ethylphenoxy)ethyl)piperidine. The final step involves the reaction of this intermediate with oxalic acid to form 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate. This synthesis method has been optimized to produce high yields of 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate with minimal impurities.

Scientific Research Applications

1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has been extensively studied in scientific research due to its unique properties. It has been found to act as a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This makes 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate a potential candidate for the treatment of neurological disorders such as Alzheimer's disease. 1-{2-[2-(4-ethylphenoxy)ethoxy]ethyl}piperidine oxalate has also been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

1-[2-[2-(4-ethylphenoxy)ethoxy]ethyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.C2H2O4/c1-2-16-6-8-17(9-7-16)20-15-14-19-13-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6-9H,2-5,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUMLPSSSALCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCCN2CCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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